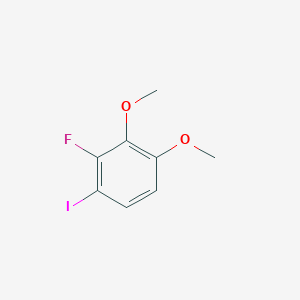
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate is a synthetic cyclic peptide compound. It is composed of a sequence of amino acids: alanine (Ala), arginine (Arg), glycine (Gly), aspartic acid (Asp), and a 3-aminomethylbenzoyl group. The trifluoroacetate part of the compound is often used as a counterion in peptide synthesis to enhance solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The 3-aminomethylbenzoyl group is introduced through a coupling reaction with the peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The use of trifluoroacetic acid (TFA) in the cleavage and deprotection steps is common due to its strong acidic properties, which help in removing protecting groups and cleaving the peptide from the resin.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino acid residues, particularly cysteine if present, can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Applications De Recherche Scientifique
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in cell signaling and receptor binding due to its cyclic structure.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a scaffold for developing new drugs.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate involves its interaction with specific molecular targets, such as cell surface receptors. The cyclic structure of the peptide enhances its binding affinity and specificity. The trifluoroacetate counterion may also play a role in stabilizing the peptide and facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl): Without the trifluoroacetate counterion.
Cyclo(-Ala-Arg-Gly-Asp): A simpler cyclic peptide without the 3-aminomethylbenzoyl group.
Cyclo(-Ala-Arg-Gly): An even simpler cyclic peptide.
Uniqueness
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate is unique due to the presence of the 3-aminomethylbenzoyl group and the trifluoroacetate counterion. These modifications enhance its stability, solubility, and binding properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7.C2HF3O2/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12;3-2(4,5)1(6)7/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26);(H,6,7)/t12-,15-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIHZAYVQFFMKM-VMESOOAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33F3N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)

![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)
![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea](/img/structure/B6314825.png)




![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)





